molecular formula C17H14N2O2S B5792041 N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No. B5792041
M. Wt: 310.4 g/mol
InChI Key: KTHHUDJJEILCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates.

Mechanism of Action

MPTP is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopaminergic neurons via the dopamine transporter. MPP+ then accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and the generation of reactive oxygen species, ultimately leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the striatum, leading to Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and inflammation in the brain, leading to further neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using MPTP as a research tool is its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. However, MPTP-induced neurotoxicity is highly variable and dependent on several factors, including the dose, route of administration, and species used. Furthermore, MPTP-induced neurotoxicity is irreversible, making it difficult to study the effects of potential treatments for Parkinson's disease.

Future Directions

Future research on MPTP should focus on developing new treatments for Parkinson's disease and understanding the underlying mechanisms of MPTP-induced neurotoxicity. One potential direction is the development of neuroprotective agents that can prevent or reverse MPTP-induced neurotoxicity. Another direction is the use of MPTP in combination with other neurotoxins or genetic manipulations to better understand the complex pathophysiology of Parkinson's disease.

Synthesis Methods

MPTP can be synthesized through several methods, including the reaction of 4-methylphenylamine with carbon disulfide to form the corresponding thiourea, which is then cyclized with 2-bromo-1-(4-methylphenyl)ethanone to yield MPTP. Another method involves the reaction of 4-methylphenylamine with thionyl chloride to form the corresponding sulfonyl chloride, which is then reacted with 2-aminobenzofuran to form MPTP.

Scientific Research Applications

MPTP is primarily used as a research tool to study Parkinson's disease and the dopaminergic system in the brain. MPTP has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and the development of Parkinson's disease-like symptoms. MPTP has also been used to study the effects of environmental toxins on the brain and to develop new treatments for Parkinson's disease.

properties

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-6-8-13(9-7-11)18-17(22)19-16(20)15-10-12-4-2-3-5-14(12)21-15/h2-10H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHHUDJJEILCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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